

# An In-depth Technical Guide to Early-Phase Clinical Data on Ecopipam

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ECOPIPAM

Cat. No.: B1142412

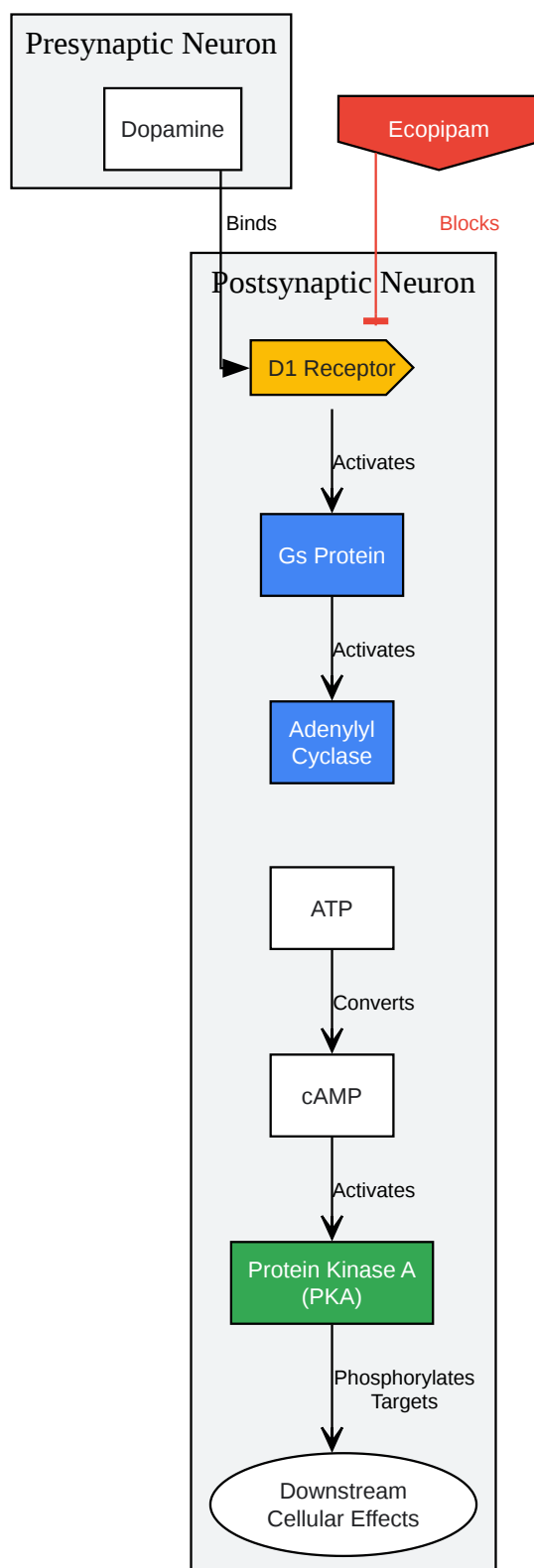
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## Introduction

**Ecopipam** (development codes: SCH-39166, EBS-101) is a first-in-class, selective dopamine D1/D5 receptor antagonist currently under investigation for several central nervous system (CNS) disorders, most notably Tourette Syndrome (TS).[1][2] Unlike currently approved therapies for TS, which primarily target the dopamine D2 receptor, **ecopipam** offers a novel mechanism of action.[3][4] This selectivity for the D1 receptor family may lead to a differentiated efficacy and safety profile, potentially avoiding the metabolic and extrapyramidal side effects commonly associated with D2 receptor antagonists.[1][5] This document provides a comprehensive overview of the available early-phase clinical trial data for **ecopipam**, focusing on its pharmacokinetics, efficacy, and safety, with detailed experimental protocols and visual representations of its mechanism and trial designs.

## Mechanism of Action

Dopamine, a critical neurotransmitter, modulates neural signaling through two main families of receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The prevailing hypothesis for Tourette Syndrome involves a hyper-dopaminergic state or a supersensitivity of dopamine receptors in the brain.[3] **Ecopipam** acts as a competitive antagonist at the D1 and D5 receptors, thereby blocking the downstream signaling cascade initiated by dopamine binding.[2] This targeted action is believed to normalize the overactive dopaminergic pathways implicated in the generation of tics.[4]



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**Caption:** Ecopipam's antagonist action on the D1 receptor signaling pathway.

## Pharmacokinetic and Pharmacodynamic Profile

Early-phase studies have characterized **ecopipam** as an orally active molecule that effectively crosses the blood-brain barrier.[2]

Table 1: Key Pharmacokinetic Parameters of **Ecopipam**

| Parameter             | Value/Description   | Source |
|-----------------------|---|--------|
| Mechanism             | Selective Dopamine D1/D5 Receptor Antagonist  | [2]    |
| Administration        | Oral  | [2]    |
| Elimination Half-Life | Approximately 10 hours  | [2]    |
| Metabolism            | Extensively metabolized   | [6]    |
| ADME Profile          | Predictable pharmacokinetics with well-characterized Absorption, Distribution, Metabolism, and Excretion  | [1]    |
| Drug Interactions     | A study was conducted to evaluate the potential for induction and inhibition of various CYP enzymes (CYP3A4, CYP1A2, CYP2B6, CYP2D6) and transporters (P-gp, OATP1B1).[7] |        |

## Clinical Efficacy and Safety Data

The clinical development of **ecopipam** has progressed through several key studies, primarily in pediatric and adolescent populations with Tourette Syndrome.

### Phase 2b "D1AMOND" Study

This pivotal study provided robust evidence for the efficacy and safety of **ecopipam** in treating tics.[8]

## Experimental Protocol: D1AMOND Study

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[\[8\]](#)[\[9\]](#)
- Participant Population: 153 children and adolescents aged  $\geq 6$  to  $< 18$  years with a diagnosis of Tourette Syndrome and a baseline Yale Global Tic Severity Score-Total Tic Score (YGTSS-TTS) of  $\geq 20$ .[\[8\]](#)[\[9\]](#)
- Intervention: Participants were randomized 1:1 to receive either **ecopipam** tablets (target dose of 2 mg/kg/day) or matching placebo tablets.[\[8\]](#) The dose was titrated over a 4-week period and then maintained for an 8-week treatment phase, for a total duration of 12 weeks.[\[8\]](#)
- Primary Endpoint: The mean change in the YGTSS-TTS from baseline to Week 12.[\[3\]](#)[\[8\]](#)
- Secondary Endpoint: The change in the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S) score.[\[3\]](#)[\[8\]](#)

Table 2: Efficacy Results of the Phase 2b D1AMOND Study at Week 12

| Endpoint                                | Ecopipam Group                        | Placebo Group              | P-value | Source                                   |
|---|---------------------------------------|----------------------------|---------|--|
| Mean Change in YGTSS-TTS                | -30% from baseline                    | -                          | 0.01    | <a href="#">[3]</a> <a href="#">[10]</a> |
| LS Mean Difference in YGTSS-TTS         | -3.44 (95% CI: -6.09 to -0.79)        | -                          | 0.01    | <a href="#">[10]</a>                     |
| CGI-TS-S Improvement                    | Statistically significant improvement | No significant improvement | 0.03    | <a href="#">[3]</a>                      |
| $\geq 25\%$ Improvement in Tic Severity | 73.6% of patients                     | 43.2% of patients          | -       | <a href="#">[10]</a>                     |

Table 3: Common Adverse Events in the Phase 2b D1AMOND Study

| Adverse Event | Ecopipam Group (%) | Note                         | Source                                  |
|---------------|--------------------|------------------------------|---|
| Headache      | 15.8%              | ≥ 5% and higher than placebo | <a href="#">[3]</a> <a href="#">[8]</a> |
| Insomnia      | 14.5%              | ≥ 5% and higher than placebo | <a href="#">[3]</a>                     |
| Fatigue       | 7.9%               | ≥ 5% and higher than placebo | <a href="#">[3]</a> <a href="#">[8]</a> |
| Somnolence    | 7.9%               | ≥ 5% and higher than placebo | <a href="#">[3]</a> <a href="#">[8]</a> |
| Restlessness  | ≥ 5%               | ≥ 5% and higher than placebo | <a href="#">[8]</a>                     |

Notably, the trial reported no observable evidence of adverse movement disorders or the metabolic side effects (e.g., weight gain) commonly associated with antipsychotic agents.[\[3\]](#)[\[10\]](#)

## 12-Month Open-Label Extension (OLE) Study

To assess long-term safety and durability of effect, patients who completed the Phase 2b trial were eligible to enroll in a 12-month OLE study.[\[11\]](#)

### Experimental Protocol: OLE Study

- Study Design: A 12-month, open-label extension study.[\[11\]](#)
- Participant Population: 121 patients (aged ≥6 to ≤18 years) who had completed the preceding Phase 2b trial.[\[11\]](#)
- Intervention: All participants received **ecopipam**, titrated to a target oral dose of 1.8 mg/kg/day.[\[11\]](#)

- Endpoints: Long-term safety, tolerability, and clinical effects on tic severity (YGTSS-TTS) and quality of life.[11]

Table 4: Key Findings from the 12-Month OLE Study

| Outcome                  | Result  | Source |
|--------------------------|---|--------|
| Tic Severity (YGTSS-TTS) | Significant improvements observed at all time points (P < 0.001 vs. baseline).                              | [11]   |
| Quality of Life          | Significant improvements observed at all time points (P < 0.001 vs. baseline).                              | [11]   |
| Most Common AEs          | Nasopharyngitis (14.0%), Anxiety (9.1%).  | [11]   |
| Metabolic Profile        | No significant changes from baseline in BMI Z-score, glycated hemoglobin, or total cholesterol at Month 12. | [11]   |

The results suggest that **ecopipam** is well-tolerated over a 12-month period and maintains its efficacy without new safety signals emerging.[11]

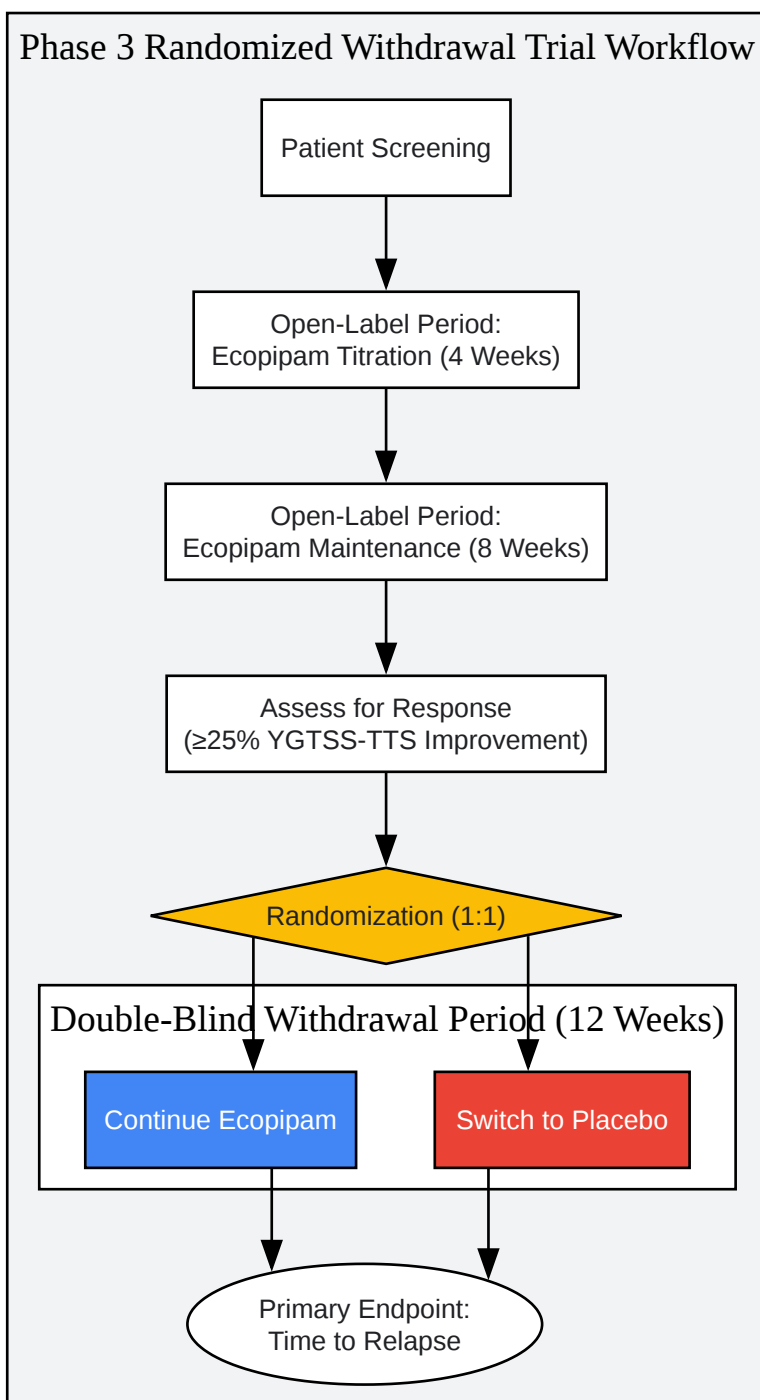
## Phase 3 Randomized Withdrawal Study (NCT05615220)

The Phase 3 program was designed to confirm the efficacy of **ecopipam** and evaluate the maintenance of its effect over a longer duration.[12]

### Experimental Protocol: Phase 3 Study

- Study Design: An enriched-enrollment, randomized withdrawal (EERW) trial.[12][13]
- Workflow:
  - Open-Label Phase (12 weeks): All enrolled subjects receive **ecopipam**. [12]

- Responder Assessment: Patients showing a  $\geq 25\%$  improvement in YGTSS-TTS at both Week 8 and Week 12 are identified as responders.[\[12\]](#)
- Randomization: Responders are randomized 1:1 into two arms.
- Double-Blind Phase (12 weeks): One arm continues to receive **ecopipam**, while the other is switched to placebo.[\[12\]](#)
- Primary Endpoint: The time-to-relapse during the double-blind withdrawal period. Relapse is defined as a loss of  $\geq 50\%$  of the YGTSS-TTS improvement achieved in the open-label phase, the need for rescue medication, or hospitalization for TS.[\[12\]](#)[\[13\]](#)



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- To cite this document: BenchChem. [An In-depth Technical Guide to Early-Phase Clinical Data on Ecopipam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142412#early-phase-clinical-trial-data-on-ecopipam]

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